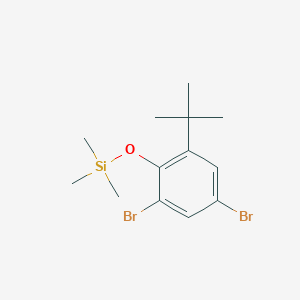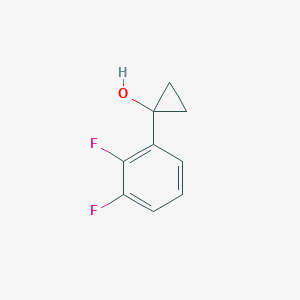
(2R)-1-(3-fluoroazetidin-1-yl)propan-2-amine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-1-(3-fluoroazetidin-1-yl)propan-2-amine dihydrochloride is a chemical compound with potential applications in various scientific fields. This compound features a fluorinated azetidine ring, which is known for its stability and reactivity, making it a valuable target for research and development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-(3-fluoroazetidin-1-yl)propan-2-amine dihydrochloride typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Fluorination: Introduction of the fluorine atom into the azetidine ring is achieved using fluorinating agents under controlled conditions.
Amination: The propan-2-amine group is introduced through nucleophilic substitution reactions.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base into its dihydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow chemistry and automated synthesis to scale up the production process efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
(2R)-1-(3-fluoroazetidin-1-yl)propan-2-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
Wissenschaftliche Forschungsanwendungen
(2R)-1-(3-fluoroazetidin-1-yl)propan-2-amine dihydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (2R)-1-(3-fluoroazetidin-1-yl)propan-2-amine dihydrochloride involves its interaction with specific molecular targets. The fluorinated azetidine ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Prop-1-en-2-yl)azetidin-2-one: Known for its antiproliferative activity.
3-allylazetidin-2-one: Another compound with similar structural features.
3-(buta-1,3-dien-1-yl)azetidin-2-one: Exhibits significant biological activity.
Uniqueness
(2R)-1-(3-fluoroazetidin-1-yl)propan-2-amine dihydrochloride is unique due to the presence of the fluorine atom, which enhances its stability and reactivity. This makes it a valuable compound for various applications, distinguishing it from other similar compounds.
Eigenschaften
Molekularformel |
C6H15Cl2FN2 |
|---|---|
Molekulargewicht |
205.10 g/mol |
IUPAC-Name |
(2R)-1-(3-fluoroazetidin-1-yl)propan-2-amine;dihydrochloride |
InChI |
InChI=1S/C6H13FN2.2ClH/c1-5(8)2-9-3-6(7)4-9;;/h5-6H,2-4,8H2,1H3;2*1H/t5-;;/m1../s1 |
InChI-Schlüssel |
AAKUNVMEEIRMLN-ZJIMSODOSA-N |
Isomerische SMILES |
C[C@H](CN1CC(C1)F)N.Cl.Cl |
Kanonische SMILES |
CC(CN1CC(C1)F)N.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



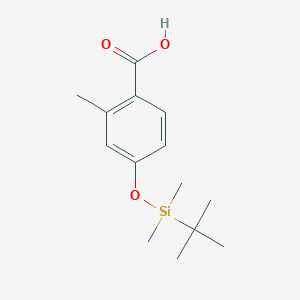
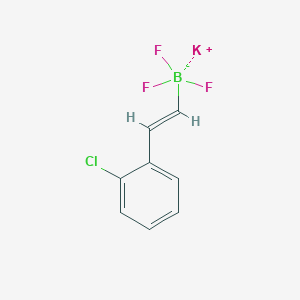

![2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine hydrochloride](/img/structure/B13459719.png)

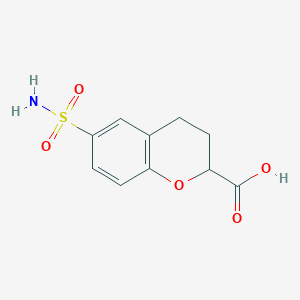
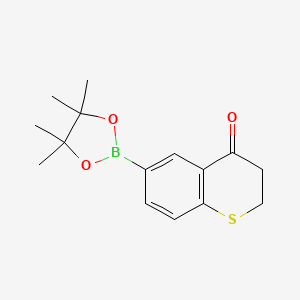
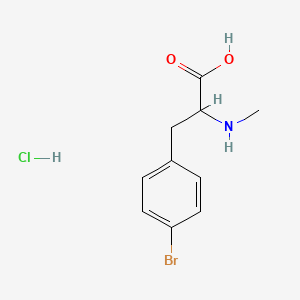

![{2-Azaspiro[3.3]heptan-1-yl}methanol](/img/structure/B13459751.png)
